6(5H)-Phenanthridinone, 2-bromo-

Description

The exact mass of the compound 6(5H)-Phenanthridinone, 2-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112910. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6(5H)-Phenanthridinone, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(5H)-Phenanthridinone, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

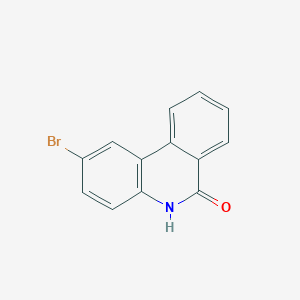

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSCRAZKRSYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181787 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-48-6 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027353486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27353-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6(5h)-phenanthridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-6(5H)-phenanthridinone is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The phenanthridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-bromo-6(5H)-phenanthridinone, detailed experimental protocols for its characterization, and an exploration of its relevance in drug discovery, particularly in the context of PARP inhibition.

Introduction

Phenanthridinones are a class of tricyclic nitrogen-containing heterocyclic compounds. The fusion of a benzene ring to a quinolinone core at the [c] face results in the characteristic phenanthridinone structure. The presence of a bromine atom at the 2-position of the 6(5H)-phenanthridinone scaffold offers a versatile handle for further chemical modifications, making it an attractive building block for the synthesis of complex molecular architectures.[1] Its primary significance lies in its role as a precursor for the development of PARP inhibitors, a class of targeted cancer therapeutics.[1] This guide will detail the synthetic pathways to access this important molecule and the analytical techniques required for its thorough characterization.

Synthesis of 2-bromo-6(5H)-phenanthridinone

Several synthetic strategies can be employed to construct the 2-bromo-6(5H)-phenanthridinone scaffold. The most common approaches involve intramolecular cyclization reactions of appropriately substituted precursors.

Palladium-Catalyzed Intramolecular Annulation

A robust and widely applicable method for the synthesis of phenanthridinones is the palladium-catalyzed intramolecular annulation of N-substituted 2-bromobenzamides.[2] This approach offers a direct route to the tricyclic system with good functional group tolerance.[2]

Reaction Scheme:

Experimental Protocol:

A general procedure for the palladium-catalyzed synthesis of phenanthridinones is as follows[2]:

-

To a Schlenk tube equipped with a magnetic stir bar, add the substituted 2-bromobenzamide (1.0 equiv), 2-bromobenzoic acid (1.5 equiv), Cesium Carbonate (Cs₂CO₃) (1.0 equiv), Triphenylphosphine (PPh₃) (0.2 equiv), and Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with brine.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone derivative.

Weak Base-Promoted Intramolecular Lactamization

Another effective method involves the intramolecular cyclization of an N-aryl-2-bromobenzamide precursor, promoted by a weak base. This approach is often utilized in both conventional heating and microwave-assisted synthesis.

Experimental Protocol (Hypothetical for 2-bromo derivative):

-

Synthesize the precursor, 2-bromo-N-(aryl)benzamide, through the acylation of the corresponding aniline with 2-bromobenzoyl chloride.

-

In a microwave reactor vial, combine the 2-bromo-N-(aryl)benzamide, a weak base such as Potassium Carbonate (K₂CO₃), and a high-boiling point solvent like DMF.

-

Seal the vial and heat the mixture under microwave irradiation at a specified temperature and time (e.g., 150 °C for 2 hours).

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization or column chromatography.

Characterization of 2-bromo-6(5H)-phenanthridinone

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₈BrNO |

| Molecular Weight | 274.11 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; likely >250 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents |

Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Aromatic protons in the δ 7.0-9.0 ppm region. The N-H proton of the lactam is expected as a broad singlet in the downfield region. Protons on the bromine-substituted ring will show shifts influenced by the electron-withdrawing nature of bromine. |

| ¹³C NMR | Carbonyl carbon of the lactam expected around δ 160 ppm. Aromatic carbons in the δ 115-140 ppm range. The carbon directly attached to the bromine will be significantly shifted. |

| FT-IR (cm⁻¹) | C=O stretch (lactam) around 1650-1700 cm⁻¹. N-H stretch as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretch above 3000 cm⁻¹. Aromatic C=C stretches in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 274 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of CO and Br. |

Experimental Workflow

The overall process for the synthesis and characterization of 2-bromo-6(5H)-phenanthridinone follows a standard organic chemistry workflow.

Relevance in Drug Discovery: PARP Inhibition

2-bromo-6(5H)-phenanthridinone is a valuable precursor for the synthesis of PARP inhibitors. PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Simplified PARP Signaling Pathway

Conclusion

2-bromo-6(5H)-phenanthridinone is a synthetically valuable compound with significant potential in medicinal chemistry, particularly as a building block for PARP inhibitors. This guide has outlined the key synthetic methodologies and characterization techniques necessary for its preparation and validation. While specific, published characterization data for this exact molecule remains elusive, the provided information on related compounds and general principles offers a solid foundation for researchers entering this area of study. Further research into the synthesis and biological evaluation of derivatives of 2-bromo-6(5H)-phenanthridinone is warranted to explore its full therapeutic potential.

References

A Technical Guide to 2-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-6(5H)-phenanthridinone is a key heterocyclic compound built upon the privileged phenanthridinone scaffold. This structural motif is integral to numerous biologically active molecules and natural alkaloids. The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration, significantly influencing the compound's electronic properties, reactivity, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of 2-bromo-6(5H)-phenanthridinone, detailed synthetic protocols, and its current applications in medicinal chemistry, with a primary focus on its role as a precursor for potent enzyme inhibitors.

Introduction: The Significance of the Phenanthridinone Core

Phenanthridinones are a class of tricyclic nitrogen-containing heterocyclic compounds. This scaffold is frequently found in biologically active molecules, earning it the designation of a "privileged structure" in medicinal chemistry.[1] Derivatives of phenanthridinone have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

One of the most significant applications for this class of compounds is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA repair.[1][3] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, making them a cornerstone of targeted cancer therapies.[1]

The subject of this guide, 2-bromo-6(5H)-phenanthridinone, is a crucial intermediate in the development of novel therapeutics. The bromine substituent not only modulates the molecule's pharmacokinetic properties but also serves as a reactive site for constructing more complex derivatives through cross-coupling reactions.[1]

Physical and Chemical Properties

Quantitative data for 2-bromo-6(5H)-phenanthridinone is limited in publicly available literature. However, data for the parent compound, 6(5H)-phenanthridinone, provides a useful baseline for its physical characteristics.

Table 1: Physical and Chemical Identifiers of 2-bromo-6(5H)-phenanthridinone

| Property | Value | Source |

| CAS Number | 27353-48-6 | [1][4] |

| Molecular Formula | C₁₃H₈BrNO | [4][5] |

| Molecular Weight | 274.11 g/mol | [1] |

| InChI Key | OJWSCRAZKRSYIB-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of the Parent Compound, 6(5H)-phenanthridinone (CAS: 1015-89-0)

| Property | Value | Source |

| Appearance | White to pale brown crystalline powder | [6][7] |

| Melting Point | 290-292 °C | [8][9][10] |

| Solubility | Soluble in DMSO; Insoluble in water | [6][8][9] |

| UV max (λmax) | 338 nm (in Ethanol) | [9] |

| Boiling Point | 435 °C (Predicted) | [9][11] |

| Density | 1.230 g/cm³ (Predicted) | [9] |

Synthesis and Experimental Protocols

The synthesis of the phenanthridinone skeleton is well-documented, with several efficient methods available. The most common strategies involve the intramolecular cyclization of N-substituted 2-bromobenzamides.

Weak Base-Promoted Intramolecular Lactamization

A straightforward and high-yielding method involves the cyclization of an N-aryl-2-bromobenzamide precursor promoted by a weak base.[1]

Experimental Protocol:

-

Reactants: N-(aryl)-2-bromobenzamide, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the N-(aryl)-2-bromobenzamide substrate in DMF.

-

Add an excess of potassium carbonate (K₂CO₃) to the solution.

-

Heat the reaction mixture under conventional heating. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The resulting precipitate is collected by filtration, washed, and dried to yield the phenanthridinone product.

-

Microwave-Assisted Synthesis

To significantly reduce reaction times and improve efficiency, the weak base-promoted lactamization can be performed under microwave irradiation.[1]

Experimental Protocol:

-

Reactants: N-phenyl-2-bromobenzamide, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Combine N-phenyl-2-bromobenzamide and K₂CO₃ in a microwave-safe reaction vessel.

-

Add DMF as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 150°C for approximately 2 hours.[1]

-

After cooling, the product is isolated using standard workup procedures as described in section 3.1.

-

Palladium-Catalyzed Annulation

More advanced methods utilize palladium catalysts to construct the phenanthridinone skeleton via C-C bond formation. These reactions often involve the coupling of N-substituted 2-bromobenzamides with 2-bromobenzoic acids or similar aryl partners.[12][13] This strategy allows for the assembly of a wide range of functionalized phenanthridinones.[13]

Experimental Protocol (General Example):

-

Reactants: N-substituted 2-bromobenzamide, 2-bromobenzoic acid, Palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMAc).

-

Procedure:

-

To an oven-dried, sealed tube, add the 2-bromobenzamide, 2-bromobenzoic acid, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

Biological Activity and Mechanism of Action

While direct biological studies on 2-bromo-6(5H)-phenanthridinone are not extensively published, the phenanthridinone class is renowned for its activity as PARP inhibitors.[1] The 2-bromo derivative is a valuable precursor for synthesizing more potent and selective PARP inhibitors.[1]

Role as a PARP Inhibitor Precursor

PARP-1 is an enzyme that detects single-strand DNA breaks. Upon binding to damaged DNA, it synthesizes poly(ADP-ribose) chains that act as a scaffold to recruit other DNA repair proteins.[1] In tumors with defects in other repair pathways (like homologous recombination), inhibiting PARP-1 leads to the accumulation of irreparable DNA damage and subsequent cell death.

The bromine atom on the phenanthridinone scaffold provides a reactive site for medicinal chemists to introduce other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the fine-tuning of the molecule's properties to enhance its binding affinity and selectivity for the PARP enzyme active site.

Other Potential Applications

Beyond its role in oncology, 2-bromo-6(5H)-phenanthridinone and its derivatives are being explored for other therapeutic applications:

-

Immunomodulation: Preliminary studies suggest that the compound may possess immunomodulatory properties, indicating potential use in autoimmune diseases.[1]

-

Hormonal Therapies: It serves as a key intermediate in synthesizing antagonists for the progesterone receptor.[1]

-

Antitubercular Activity: Structurally related compounds have shown promise as antitubercular agents.[1]

Conclusion

2-bromo-6(5H)-phenanthridinone is a compound of significant interest to the scientific and drug development communities. Its robust synthetic accessibility combined with the versatility of the bromine substituent makes it an invaluable building block for creating novel, high-value molecules. Its primary application as a precursor for PARP inhibitors places it at the forefront of targeted cancer therapy research. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives will undoubtedly continue to yield new therapeutic opportunities.

References

- 1. 6(5H)-Phenanthridinone, 2-bromo- | 27353-48-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-BROMO-6(5H)-PHENANTHRIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-BROMO-6(5H)-PHENANTHRIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 6(5H)-Phenanthridinone, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2-bromo-6(5H)-phenanthridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 2-bromo-6(5H)-phenanthridinone. While a complete, publicly available dataset of its spectral data is limited, this document compiles expected spectroscopic values based on the known characteristics of the phenanthridinone scaffold and the influence of halogen substituents. This guide is intended to serve as a valuable resource for researchers utilizing this compound in medicinal chemistry and drug development, particularly in the context of its role as a versatile synthetic intermediate.[1] The phenanthridinone core is a privileged scaffold, notably found in compounds investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 27353-48-6 | [1] |

| Molecular Formula | C₁₃H₈BrNO | [1] |

| Molecular Weight | 274.11 g/mol | [1] |

Spectroscopic Data

Due to the limited availability of published spectra for 2-bromo-6(5H)-phenanthridinone, the following tables present expected data based on analyses of the parent compound, 6(5H)-phenanthridinone, and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are based on the data for 6(5H)-phenanthridinone, with adjustments for the bromine substituent at the C2 position. The bromine atom is an electron-withdrawing group, which is expected to induce a downfield shift for adjacent protons and directly bonded carbon.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | Singlet (broad) | 1H | N-H |

| ~8.5-8.3 | Multiplet | 2H | Aromatic C-H |

| ~7.9-7.2 | Multiplet | 5H | Aromatic C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (lactam) |

| ~137-115 | Aromatic Carbons |

| ~115 | C-Br |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the lactam and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (lactam) |

| >3000 | Aromatic C-H stretch |

| 1700-1650 | C=O stretch (lactam) |

| 1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

The primary data from mass spectrometry would be the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

| m/z (relative intensity) | Assignment |

| [M]⁺: ~273, [M+2]⁺: ~275 | Molecular ion peak (characteristic isotopic pattern for Bromine) |

| Calculated Exact Mass | 272.9844 |

Experimental Protocols

The following protocols are representative of the synthesis and characterization of 2-bromo-6(5H)-phenanthridinone and are based on established methodologies for related compounds.[2][3]

Synthesis: Microwave-Assisted, Weak Base-Promoted Lactamization[2]

This method provides a rapid and efficient route to the phenanthridinone core.[2]

-

Reaction Setup : In a 5 mL microwave reaction tube, combine the appropriate N-aryl-2-bromobenzamide (0.3 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and dimethylformamide (DMF, 3 mL).

-

Microwave Irradiation : Stir the mixture at room temperature for 5 minutes, flush with nitrogen, and seal the tube. The reaction mixture is then stirred at 150°C for 2 hours under microwave irradiation (100 W initial power).

-

Workup and Purification : After cooling to room temperature, the mixture is filtered through a short silica gel column (eluting with dichloromethane/methanol = 8:2) to remove inorganic salts. The solvent is evaporated under reduced pressure. The crude product is then purified by thin-layer chromatography (TLC) using a dichloromethane/methanol (97:3) solvent system to afford the pure 2-bromo-6(5H)-phenanthridinone.

Spectroscopic Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at 25°C. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.[3]

-

IR Spectroscopy : The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

-

Mass Spectrometry : High-resolution mass spectra (HRMS) are recorded on a mass spectrometer using electrospray ionization (ESI).[3]

Synthetic Workflow

The synthesis of 2-bromo-6(5H)-phenanthridinone can be achieved through various palladium-catalyzed and microwave-assisted methods. A common approach involves the intramolecular cyclization of a substituted N-aryl-2-bromobenzamide.

Caption: Synthetic pathway for 2-bromo-6(5H)-phenanthridinone.

References

Solubility Profile of 2-bromo-6(5H)-phenanthridinone: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-6(5H)-phenanthridinone, a compound of interest for researchers in drug development due to its classification as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for a scientific audience, including researchers and professionals in pharmacology and medicinal chemistry.

Introduction to 2-bromo-6(5H)-phenanthridinone

2-bromo-6(5H)-phenanthridinone belongs to the phenanthridinone class of heterocyclic compounds. This structural motif is a key pharmacophore in various biologically active molecules, notably as inhibitors of PARP enzymes, which are crucial in the cellular response to DNA damage. The therapeutic potential of PARP inhibitors in oncology has driven significant research into the physicochemical properties of this class of compounds to optimize their bioavailability and efficacy.

Solubility Data

For contextual reference, the solubility of the parent compound, 6(5H)-phenanthridinone, has been reported in select solvents. This information, while not directly representative of the brominated analog, can offer some insight into its general solubility behavior.

| Compound | Solvent | Solubility |

| 6(5H)-phenanthridinone | Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1] |

| 6(5H)-phenanthridinone | DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] |

| 6(5H)-phenanthridinone | Water | Insoluble[1] |

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of 2-bromo-6(5H)-phenanthridinone, the Shake-Flask method is a well-established and reliable technique for determining thermodynamic solubility. The following protocol outlines a general procedure.

Materials and Equipment

-

2-bromo-6(5H)-phenanthridinone (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

-

Sample Preparation: Add an excess amount of solid 2-bromo-6(5H)-phenanthridinone to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[4]

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-bromo-6(5H)-phenanthridinone of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC.[4][5]

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Determine the concentration of 2-bromo-6(5H)-phenanthridinone in the filtered sample solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 2-bromo-6(5H)-phenanthridinone.

Mechanism of PARP Inhibition in DNA Repair

Caption: The role of PARP in DNA repair and the mechanism of its inhibition.

References

A Technical Guide to the Biological Activities of Substituted Phenanthridinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of substituted phenanthridinone compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry. Possessing a rigid, planar structure, phenanthridinones serve as a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of their anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of Substituted Phenanthridinones

Substituted phenanthridinones have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP) and topoisomerases.

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted phenanthridinone compounds is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenanthridinone Core | |||

| Compound 5e | CNE1 | 1.13 | [1][2] |

| HepG2 | 9.07 | [2] | |

| Planar Conjugated Derivatives | |||

| Compound 15a | CNE1 | 1.20 | [1][2] |

| HepG2 | 1.68 | [2] | |

| Compound 15b | CNE1 | 1.87 | [1][2] |

| HepG2 | 1.19 | [1][2] | |

| A549 | 1.19 | [1] | |

| Compound 15c | CNE1 | 1.19 | [1][2] |

| HepG2 | 2.15 | [2] | |

| A549 | 1.37 | [1] | |

| PARP Inhibitors | |||

| Compound 1b | - | 0.01 | [3] |

| Sanguinarine Analogs | |||

| Compound 8a | MCF-7 | 0.28 | [4] |

| Compound 8m | HepG2 | 0.39 | [4] |

Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenanthridinone compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay determines the ability of compounds to inhibit the activity of the PARP-1 enzyme.

-

Reaction Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations in a reaction buffer.

-

Initiation: Start the reaction by adding a biotinylated NAD+ solution.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate.

-

Absorbance Measurement: Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of PARP-1 activity.

This assay measures the ability of compounds to inhibit the DNA relaxation activity of topoisomerase I or the decatenation activity of topoisomerase II.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (for topoisomerase I) or kinetoplast DNA (for topoisomerase II), the respective enzyme, and the test compound in an appropriate buffer.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA.

Signaling Pathway

The anticancer activity of many phenanthridinone compounds is linked to the induction of apoptosis, often through the p53 signaling pathway.

Caption: p53 signaling pathway activation by phenanthridinones.

Anti-inflammatory Activity of Substituted Phenanthridinones

Several substituted phenanthridinones have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The table below presents the IC50 values of various phenanthridinone derivatives for the inhibition of inflammatory markers.

| Compound/Derivative | Inflammatory Marker | IC50 (µM) | Reference |

| Tylophorine | Nitric Oxide Production | Potent Suppression | [5] |

| Ficuseptine-A | Nitric Oxide Production | Potent Suppression | [5] |

| Decarine | Superoxide Anion Generation | 1.31 (µg/mL) | [6] |

| Elastase Release | ≤ 5.48 (µg/mL) | [6] | |

| (+)-Episesamin | Superoxide Anion Generation | 1.42 (µg/mL) | [6] |

| Elastase Release | ≤ 5.48 (µg/mL) | [6] | |

| Xanthyletin | Superoxide Anion Generation | Potent Inhibition | [6] |

| Elastase Release | ≤ 5.48 (µg/mL) | [6] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

This assay determines the inhibitory effect of compounds on the activity of the COX-2 enzyme.

-

Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compound at various concentrations.

-

Substrate Addition: Add arachidonic acid, the substrate for COX-2, to initiate the reaction.

-

Prostaglandin Measurement: After a specific incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: A decrease in PGE2 production indicates COX-2 inhibition, and the IC50 value is calculated.

Signaling Pathway

The anti-inflammatory effects of phenanthridinones are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity of Substituted Phenanthridinones

Certain substituted phenanthridinones have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of specific phenanthridinone derivatives are quantified by their EC50 values, representing the concentration at which 50% of the maximal protective effect is observed.

| Compound/Derivative | Neuroprotective Effect | EC50 (µM) | Reference |

| APH4 | Reversal of metal-induced cytotoxicity | Most effective | [7] |

| HBN6 | Prevention of decreased neuronal metabolic activity | 1.24 | [8] |

Experimental Protocols for Neuroprotective Activity Assessment

This assay evaluates the ability of compounds to protect neuronal cells from damage induced by oxidative stress.

-

Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: After 24 hours of toxin exposure, assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Signaling Pathway

The neuroprotective effects of some phenanthridinones are associated with the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Caption: Activation of the Nrf2 antioxidant response pathway.

This technical guide provides a foundational understanding of the significant biological activities of substituted phenanthridinone compounds. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising class of molecules for the treatment of cancer, inflammation, and neurodegenerative diseases.

References

- 1. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX Inhibition Assay | Nawah Scientific [nawah-scientific.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

2-bromo-6(5H)-phenanthridinone: A Technical Overview of a Potent PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-6(5H)-phenanthridinone, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document details its mechanism of action, synthesis, and methods for its biological evaluation, presenting key data and experimental protocols to support further research and development in the field of oncology and DNA repair.

Introduction to PARP Inhibition and the Phenanthridinone Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular DNA damage response (DDR). They play a vital role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA lesion, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP in these homologous recombination (HR) deficient cells leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death.

The phenanthridinone core structure is a privileged scaffold in medicinal chemistry and has been extensively explored for the development of PARP inhibitors.[1] 2-bromo-6(5H)-phenanthridinone is a derivative of this class that has demonstrated potent inhibition of both PARP-1 and PARP-2.[1] The bromine atom at the 2-position not only contributes to its inhibitory activity but also serves as a versatile chemical handle for the synthesis of further analogs with potentially improved pharmacological properties.[1]

Quantitative Data

The inhibitory potency of 2-bromo-6(5H)-phenanthridinone against PARP enzymes has been quantified, demonstrating its efficacy in the sub-micromolar range.

| Compound | Target(s) | IC50 | Assay Type | Reference |

| 2-bromo-6(5H)-phenanthridinone | PARP-1, PARP-2 | 0.18-0.39 µM | Enzymatic Assay | [1] |

Synthesis of 2-bromo-6(5H)-phenanthridinone

The synthesis of the phenanthridinone scaffold can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a prominent approach. A common strategy involves the intramolecular cyclization of N-aryl-2-bromobenzamides.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol is a representative method for the synthesis of phenanthridinone derivatives.

Materials:

-

N-(aryl)-2-bromobenzamide precursor

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the N-(aryl)-2-bromobenzamide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (0.2 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-6(5H)-phenanthridinone.

Biological Evaluation: Experimental Protocols

The following are detailed protocols for the in vitro evaluation of 2-bromo-6(5H)-phenanthridinone as a PARP inhibitor.

PARP1 Enzymatic Inhibition Assay (ELISA-based)

This assay measures the ability of the compound to inhibit the enzymatic activity of purified PARP1.

Materials:

-

Histone-coated 96-well plate

-

Recombinant human PARP1 enzyme

-

NAD+

-

Activated DNA (deoxyoligonucleotide)

-

Anti-PAR polyclonal antibody

-

HRP-conjugated secondary antibody

-

TMB or other HRP substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBST)

-

2-bromo-6(5H)-phenanthridinone and control inhibitors

Procedure:

-

To the wells of a histone-pre-coated 96-well plate, add 70 µL of reaction buffer containing NAD+ (e.g., 6 µmol/L) and activated DNA (e.g., 100 µg/mL).

-

Add 10 µL of 2-bromo-6(5H)-phenanthridinone at various concentrations (typically a serial dilution) or a vehicle control.

-

Initiate the reaction by adding 20 µL of recombinant human PARP1 (e.g., 10 ng/well) and incubate for 1.5 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of anti-PAR polyclonal antibody and incubate for 1.5 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP substrate and incubate until sufficient color development.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTS/MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)

-

96-well cell culture plates

-

Complete cell culture medium

-

2-bromo-6(5H)-phenanthridinone

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-bromo-6(5H)-phenanthridinone or a vehicle control.

-

Incubate the plates for a specified period (e.g., 5 days).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37 °C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or LC50 (lethal concentration 50).

Western Blot for PARP Cleavage

This assay detects the cleavage of PARP, a hallmark of apoptosis, induced by the compound.

Materials:

-

Cancer cell lines

-

2-bromo-6(5H)-phenanthridinone and positive control for apoptosis (e.g., staurosporine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 2-bromo-6(5H)-phenanthridinone at various concentrations and time points.

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4 °C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of 2-bromo-6(5H)-phenanthridinone and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of 2-bromo-6(5H)-phenanthridinone.

Caption: Experimental Workflow for Evaluating 2-bromo-6(5H)-phenanthridinone.

References

An In-depth Technical Guide to the Mechanism of Action of 2-bromo-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-6(5H)-phenanthridinone is a heterocyclic small molecule belonging to the phenanthridinone class of compounds. This technical guide delineates the current understanding of its mechanism of action, primarily focusing on its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. While direct and extensive research on this specific brominated analog is limited, this document extrapolates from the well-established activities of the core phenanthridinone scaffold and related derivatives to provide a comprehensive overview of its putative biological effects and the methodologies for their assessment. The core structure of phenanthridinones is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[1] This guide aims to serve as a foundational resource for researchers investigating 2-bromo-6(5H)-phenanthridinone for potential therapeutic applications, particularly in oncology.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action attributed to the phenanthridinone class of compounds is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, most notably PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response (DDR) pathway.

The Role of PARP in DNA Repair

PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the repair process.

Inhibition of PARP by 2-bromo-6(5H)-phenanthridinone

As a competitive inhibitor, 2-bromo-6(5H)-phenanthridinone is believed to bind to the nicotinamide-binding domain of PARP-1 and PARP-2, the same site where the substrate nicotinamide adenine dinucleotide (NAD+) binds. This competitive binding prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery.

In normal cells, alternative DNA repair pathways, such as Homologous Recombination (HR), can compensate for the inhibition of PARP. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, cell death. This concept is known as "synthetic lethality" and is a cornerstone of PARP inhibitor-based cancer therapy.

Quantitative Data

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| 6(5H)-phenanthridinone | PARP-1 | Enzymatic Assay | 300 | BindingDB |

| 2-nitro-6(5H)-phenanthridinone | PARP | Enzymatic Assay | Sub-micromolar | [1] |

Note: The IC50 value for 2-nitro-6(5H)-phenanthridinone is reported qualitatively in the literature. This suggests that substitutions at the 2-position of the phenanthridinone core can significantly influence inhibitory potency.

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and the mechanism of its inhibition by a competitive inhibitor like 2-bromo-6(5H)-phenanthridinone.

Caption: PARP-1 signaling in DNA repair and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of 2-bromo-6(5H)-phenanthridinone as a PARP inhibitor.

Homogeneous PARP Inhibition Assay (Fluorescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of a compound on PARP-1.

Principle: The assay measures the consumption of NAD+ by PARP-1. In the presence of an inhibitor, NAD+ levels remain high. The amount of remaining NAD+ is quantified through a coupled cycling reaction that generates a fluorescent signal.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

2-bromo-6(5H)-phenanthridinone (dissolved in DMSO)

-

Positive control inhibitor (e.g., Olaparib)

-

96-well black microplate

-

Fluorescent plate reader (Excitation/Emission ~544/590 nm)

-

Cycling reagent mix (containing alcohol dehydrogenase, diaphorase, and a fluorescent substrate)

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-bromo-6(5H)-phenanthridinone in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Prepare a PARP reaction mix containing PARP assay buffer, activated DNA, and NAD+.

-

Initiate the reaction by adding the recombinant PARP-1 enzyme to the reaction mix and immediately dispense 48 µL into each well.

-

Include "no enzyme" and "no inhibitor" controls.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 50 µL of the cycling reagent mix to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PARylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit PARP activity within cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, leading to the formation of PAR chains. The level of PARylation is then measured by Western blot using an anti-PAR antibody in the presence and absence of the inhibitor.

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate - MMS)

-

2-bromo-6(5H)-phenanthridinone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-PAR and anti-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-bromo-6(5H)-phenanthridinone for 1-2 hours.

-

Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 15 minutes) in the continued presence of the inhibitor.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-PAR primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin).

-

-

Data Analysis: Quantify the band intensities to determine the reduction in PARylation at different concentrations of the inhibitor.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a potential PARP inhibitor like 2-bromo-6(5H)-phenanthridinone.

Caption: Preclinical evaluation workflow for a PARP inhibitor.

Conclusion

2-bromo-6(5H)-phenanthridinone, as a member of the phenanthridinone family, is strongly indicated to function as a PARP inhibitor. Its mechanism of action is centered on the competitive inhibition of PARP-1 and PARP-2, leading to the disruption of DNA single-strand break repair. This activity holds significant therapeutic potential, particularly in the context of synthetic lethality for treating HR-deficient cancers. While direct experimental data for this specific compound is sparse, the established pharmacology of its structural analogs and the availability of robust experimental protocols provide a clear path for its further investigation and development. Future research should focus on obtaining precise quantitative data on its inhibitory potency, selectivity profile across the PARP family, and its efficacy in relevant cellular and in vivo models.

References

In-Depth Technical Guide on the In Vitro Studies of 2-bromo-6(5H)-phenanthridinone: Current Research Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the existing in vitro research on the compound 2-bromo-6(5H)-phenanthridinone. Despite a thorough review of the scientific literature, it is important to note that specific, detailed studies focusing exclusively on the in vitro biological activities of this particular brominated derivative are limited. Much of the available information is contextual, extrapolated from research on the broader class of phenanthridinones and their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).

Core Concept: The Phenanthridinone Scaffold and PARP Inhibition

Phenanthridinones are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their frequent appearance in biologically active molecules. A primary and well-documented therapeutic target of the phenanthridinone core structure is the PARP enzyme family, particularly PARP-1.

Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair:

Caption: Hypothesized inhibitory action of 2-bromo-6(5H)-phenanthridinone on the PARP-1 signaling pathway for DNA single-strand break repair.

PARP-1 plays a critical role in the repair of DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other essential DNA repair proteins. Inhibition of PARP-1 by compounds such as phenanthridinones disrupts this process. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the inhibition of PARP-1 can lead to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.

The bromine atom at the 2-position of the phenanthridinone scaffold is expected to modulate the molecule's electronic properties, reactivity, and binding affinity to its biological targets. It can serve as a handle for further synthetic modifications and may enhance target selectivity and metabolic stability.

Quantitative Data: A Gap in the Literature

A comprehensive search for specific quantitative data, such as IC50 values for cytotoxicity in various cancer cell lines or Ki values for PARP enzyme inhibition by 2-bromo-6(5H)-phenanthridinone, did not yield specific results. While studies on related phenanthridinone derivatives have demonstrated potent anti-proliferative and PARP inhibitory activities, often in the low micromolar to nanomolar range, these cannot be directly attributed to the 2-bromo derivative without dedicated experimental validation.

Table 1: Summary of Anticipated In Vitro Assays and Data (Hypothetical)

| Assay Type | Cell Line(s) | Endpoint Measured | Expected Data Format |

| Cytotoxicity Assay | e.g., MCF-7, K-562 | Cell Viability / Growth | IC50 (µM) |

| PARP Inhibition Assay | N/A (Biochemical) | Enzyme Activity | IC50 or Ki (nM/µM) |

| Cell Cycle Analysis | e.g., HeLa, A549 | DNA Content Distribution | % of cells in G1/S/G2/M |

| Apoptosis Assay | e.g., Jurkat | Annexin V/PI Staining | % Apoptotic Cells |

Experimental Protocols: General Methodologies

While specific protocols for 2-bromo-6(5H)-phenanthridinone are not available, this section outlines the general methodologies for the key experiments that would be conducted to characterize its in vitro activity.

Cell Viability / Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Experimental Workflow:

Caption: A generalized workflow for assessing the cytotoxicity of a compound using an MTT or MTS assay.

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-bromo-6(5H)-phenanthridinone (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.

-

Color Development: Incubate for a further 1-4 hours, during which viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Data Acquisition: If using MTT, add a solubilizing agent. Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

PARP-1 Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PARP-1.

-

Assay Plate Preparation: Use a 96-well plate coated with histones.

-

Reaction Mixture: To each well, add PARP-1 enzyme, NAD+, and activated DNA.

-

Inhibitor Addition: Add varying concentrations of 2-bromo-6(5H)-phenanthridinone or a known PARP inhibitor as a positive control.

-

Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C. During this time, PARP-1 will incorporate biotinylated ADP-ribose onto the histones.

-

Detection: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose.

-

Substrate Addition: After another wash, add an HRP substrate (e.g., TMB) to produce a colorimetric signal.

-

Data Acquisition: Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines if the compound induces cell cycle arrest at a particular phase.

-

Cell Treatment: Treat a population of asynchronously growing cells with 2-bromo-6(5H)-phenanthridinone at a relevant concentration (e.g., its IC50 or 2x IC50) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect the cells, including any in the supernatant.

-

Staining: Resuspend the cells in an Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the cells promptly by flow cytometry.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Future Directions and Conclusion

The phenanthridinone scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While 2-bromo-6(5H)-phenanthridinone is a structurally interesting member of this class, a clear need exists for dedicated in vitro studies to elucidate its specific biological activities. Future research should focus on:

-

Systematic screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Biochemical assays to quantify its inhibitory potency against PARP-1 and other PARP isoforms.

-

Mechanistic studies , including cell cycle analysis and apoptosis assays, to understand its cellular effects.

-

Investigation of its impact on relevant signaling pathways beyond PARP inhibition.

This document serves as a foundational guide based on the current understanding of the broader phenanthridinone class. It is anticipated that as more specific research on 2-bromo-6(5H)-phenanthridinone becomes available, a more detailed and quantitative technical guide can be developed.

Methodological & Application

Application Notes and Protocols: Synthesis of Phenanthridinone Derivatives from 2-Bromobenzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthridinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their wide-ranging biological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have made them attractive targets in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinone derivatives, with a specific focus on methods starting from readily available 2-bromobenzamides. The palladium-catalyzed intramolecular C-H arylation and annulation reactions are highlighted as efficient and versatile strategies for constructing the phenanthridinone scaffold.

Synthesis Methodologies

Two primary palladium-catalyzed methodologies for the synthesis of phenanthridinones from 2-bromobenzamides are detailed below:

-

Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acids : This approach involves a direct coupling of N-substituted 2-bromobenzamides with 2-bromobenzoic acids to form the tricyclic phenanthridinone core in a single step.[1] This method is noted for its high yields and compatibility with a variety of functional groups.[1]

-

Intramolecular Palladium-Catalyzed C-H Arylation : This strategy relies on the cyclization of N-aryl-2-halobenzamides, where a new C-C bond is formed through the activation of a C-H bond on the N-aryl substituent.[2][3][4] This method has been successfully demonstrated using palladium nanoparticles as a catalyst, offering high yields under relatively mild conditions.[2][3][4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acids

This protocol is adapted from a procedure for the synthesis of phenanthridin-6(5H)-one derivatives.

Materials:

-

N-substituted 2-bromobenzamide

-

2-Bromobenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Schlenk tube

-

Magnetic stir bar

-

Standard glassware for organic synthesis

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-substituted 2-bromobenzamide (0.50 mmol, 1.0 equiv.), 2-bromobenzoic acid (0.60 mmol, 1.2 equiv.), Pd(OAc)₂ (12 mg, 0.05 mmol, 10 mol%), PPh₃ (26 mg, 0.10 mmol, 20 mol%), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous DMF (5.0 mL) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 10 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Take up the residue in ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 30:1) to afford the desired phenanthridinone derivative.

Quantitative Data Summary:

| Reagent/Parameter | Amount/Value | Molar Ratio/mol% |

| N-substituted 2-bromobenzamide | 0.50 mmol | 1.0 equiv. |

| 2-Bromobenzoic acid | 0.60 mmol | 1.2 equiv. |

| Pd(OAc)₂ | 12 mg (0.05 mmol) | 10 mol% |

| PPh₃ | 26 mg (0.10 mmol) | 20 mol% |

| Cs₂CO₃ | 326 mg (1.0 mmol) | 2.0 equiv. |

| DMF | 5.0 mL | - |

| Temperature | 120 °C | - |

| Reaction Time | 10 hours | - |

| Typical Yield | 59-88% | - |

Protocol 2: Intramolecular C-H Arylation using Palladium Nanoparticles

This protocol describes the synthesis of phenanthridin-6(5H)-ones via intramolecular arylation of N-methyl-N-aryl-2-halobenzamides catalyzed by photochemically synthesized Pd-PVP nanoparticles.[2][3][4]

Materials:

-

N-methyl-N-aryl-2-bromobenzamide

-

Palladium-polyvinylpyrrolidone (Pd-PVP) nanoparticles (1-5 mol%)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel, combine N-methyl-N-phenyl-2-bromobenzamide (1.0 equiv.), K₂CO₃ (as base), and the desired amount of Pd-PVP nanoparticles (e.g., 5 mol% for 2-bromo substrates).[4]

-

Add a mixture of water and DMA as the solvent.

-

Heat the reaction mixture to 100 °C under an air atmosphere.

-

Stir the reaction for 24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure phenanthridinone.

Quantitative Data Summary:

| Reagent/Parameter | Amount/Value | Molar Ratio/mol% | Notes |

| N-methyl-N-phenyl-2-bromobenzamide | 1.0 equiv. | - | |

| Pd-PVP Nanoparticles | 5 mol% | - | For 2-bromo substrates. 1 mol% is sufficient for 2-iodo substrates.[4] |

| Base | K₂CO₃ | - | Amount to be optimized based on substrate. |

| Solvent | H₂O : DMA mixture | - | Ratio to be optimized. |

| Temperature | 100 °C | - | |

| Atmosphere | Air | - | |

| Reaction Time | 24 hours | - | |

| Typical Yield | up to 60% [4] | - | For the bromo-substrate. Yields are higher (up to 95%) for iodo-substrates.[2][4] |

Visualizations

Experimental Workflow: Palladium-Catalyzed Annulation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 2-bromo-6(5H)-phenanthridinone in Drug Discovery

Introduction

The phenanthridinone scaffold is a privileged heterocyclic framework prominently featured in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure serves as an excellent foundation for developing therapeutic agents with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3] Within this class, 2-bromo-6(5H)-phenanthridinone stands out not as a final drug product, but as a crucial and versatile intermediate in medicinal chemistry. The strategic placement of the bromine atom provides a reactive "handle" for synthetic chemists to build molecular complexity through various cross-coupling reactions, enabling the creation of diverse libraries of novel compounds.[4]

These application notes provide an overview of the utility of 2-bromo-6(5H)-phenanthridinone, focusing on its role in the synthesis of potent enzyme inhibitors and providing detailed protocols for synthesis and biological evaluation.

Primary Applications in Drug Discovery